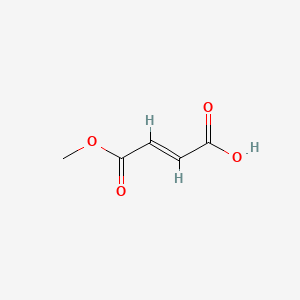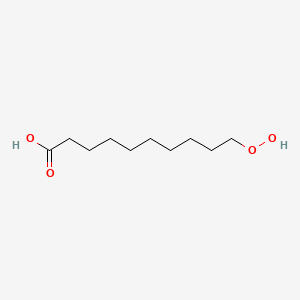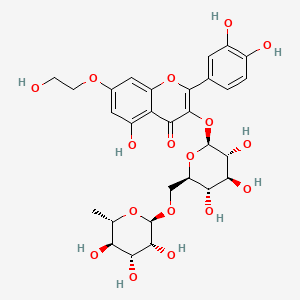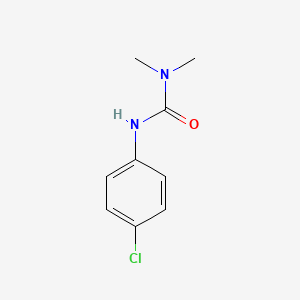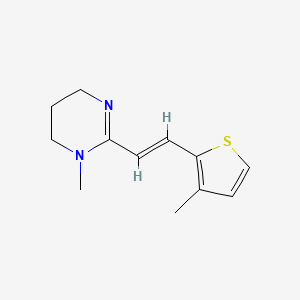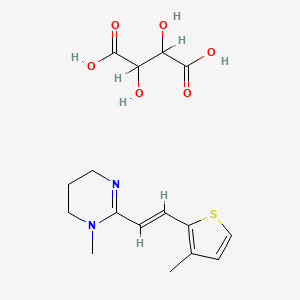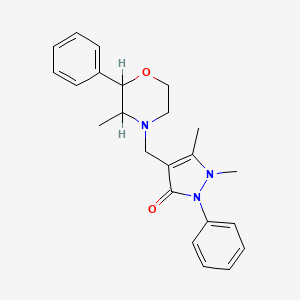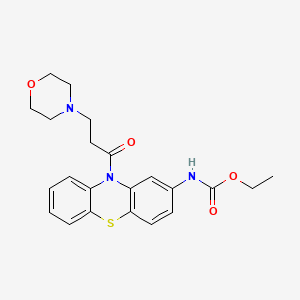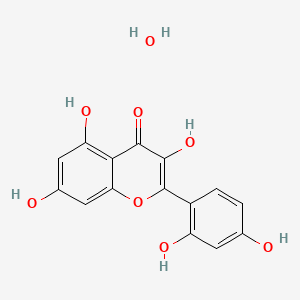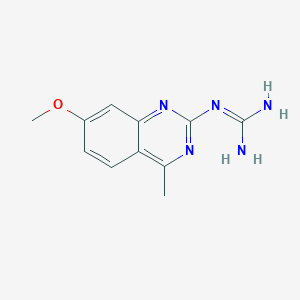
Mpo-IN-28
Vue d'ensemble
Description
MPO-IN-28 est un nouvel inhibiteur puissant et irréversible de la myeloperoxydase, une enzyme principalement présente dans les neutrophiles. La myeloperoxydase joue un rôle crucial dans la réponse immunitaire de l'organisme en produisant de l'acide hypochloreux à partir du peroxyde d'hydrogène et des ions chlorure. This compound a une concentration inhibitrice (IC50) de 44 nanomolaires, ce qui le rend très efficace pour inhiber l'activité de la myeloperoxydase .
Applications De Recherche Scientifique
MPO-IN-28 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of myeloperoxidase inhibition and to develop new inhibitors with improved properties. In biology, this compound is used to investigate the role of myeloperoxidase in various physiological and pathological processes, such as inflammation and oxidative stress .
In medicine, this compound has potential therapeutic applications in treating diseases associated with excessive myeloperoxidase activity, such as cardiovascular diseases, rheumatoid arthritis, and certain cancers. In industry, this compound is used in the development of diagnostic assays and therapeutic agents targeting myeloperoxidase .
Mécanisme D'action
Target of Action
Mpo-IN-28 is a potent inhibitor of Myeloperoxidase (MPO) . MPO is a heme-containing peroxidase, predominantly expressed in neutrophils and, to a lesser extent, in monocytes . It plays a crucial role in the host-defense system and is involved in various pathological processes, especially diseases characterized by acute or chronic inflammation .
Mode of Action
This compound interacts with MPO in a mechanism-based, irreversible manner . In the presence of hydrogen peroxide (H2O2), this compound inhibits MPO . This inhibition is significant as MPO is known to catalyze the reaction of chloride ions (Cl-) with H2O2 to produce a strong oxidant, hypochlorous acid (HOCl) . By inhibiting MPO, this compound prevents the formation of HOCl, thereby reducing the oxidative stress and inflammation caused by MPO .
Biochemical Pathways
MPO and its derived oxidants are involved in the pathological processes of diseases mainly through the oxidation of biomolecules, which promotes inflammation and oxidative stress . MPO is also involved in the formation of extracellular traps (ETs), which have bactericidal properties . By inhibiting MPO, this compound can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
This compound is rapidly absorbed and plasma concentrations decline slowly with an elimination half-life of approximately 60 hours . Steady-state levels are achieved within 10 days . These pharmacokinetic properties suggest that this compound has a long duration of action, making it suitable for once-daily dosing .
Result of Action
The inhibition of MPO by this compound leads to a reduction in MPO activity . This results in decreased production of HOCl and other free radicals, thereby reducing oxidative stress and inflammation . In addition, this compound has been shown to inhibit the growth of normal human dermal fibroblast (NHDF) at a concentration (IC50) of 17 μM .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the absence of H2O2, there is no inhibition of MPO, highlighting that the action of this compound is dependent on the presence of H2O2 . Furthermore, the overproduction of MPO-derived oxidants, which can occur in diseases characterized by acute or chronic inflammation, can enhance the need for MPO inhibition by this compound .
Analyse Biochimique
Biochemical Properties
Mpo-IN-28 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit myeloperoxidase, an enzyme involved in the production of reactive oxygen species. This inhibition is significant as it helps in reducing oxidative stress and inflammation. Additionally, this compound interacts with adenosine A2B receptors, blocking their activity, and with neuropeptide Y-like receptor 7, where it acts as an agonist .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting myeloperoxidase, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative stress and inflammation. This compound also modulates the activity of adenosine A2B receptors and neuropeptide Y-like receptor 7, impacting cellular signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of myeloperoxidase, inhibiting its enzymatic activity. This inhibition prevents the formation of reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound acts as an antagonist to adenosine A2B receptors, blocking their signaling pathways. It also functions as an agonist for neuropeptide Y-like receptor 7, activating its signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on myeloperoxidase and its modulatory effects on adenosine A2B receptors and neuropeptide Y-like receptor 7. The extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits myeloperoxidase and modulates receptor activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It affects the redox balance within cells by inhibiting myeloperoxidase, thereby reducing the production of reactive oxygen species. This compound also influences mitochondrial metabolism and energy production, impacting cellular respiration and ATP synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and vesicles, where it interacts with myeloperoxidase and other target proteins. This localization is crucial for its inhibitory effects on myeloperoxidase and its modulatory effects on receptor activity .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de MPO-IN-28 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées. Les voies de synthèse détaillées sont souvent propriétaires et peuvent varier en fonction du fabricant .
Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle de la synthèse en laboratoire à une échelle plus importante tout en maintenant la pureté et le rendement du composé. Ce processus nécessite l'optimisation des conditions réactionnelles, des techniques de purification et des mesures de contrôle qualité pour garantir la cohérence et la reproductibilité .
Analyse Des Réactions Chimiques
Types de réactions : MPO-IN-28 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés inhibitrices .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent le peroxyde d'hydrogène, les ions chlorure et divers solvants organiques. Les conditions réactionnelles impliquent souvent des températures contrôlées, des niveaux de pH et la présence de catalyseurs pour faciliter les transformations chimiques souhaitées .
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant this compound comprennent ses formes oxydées et réduites, ainsi que des dérivés substitués. Ces produits sont essentiels pour étudier les propriétés inhibitrices du composé et ses applications thérapeutiques potentielles .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie. En chimie, il est utilisé pour étudier les mécanismes de l'inhibition de la myeloperoxydase et pour développer de nouveaux inhibiteurs ayant des propriétés améliorées. En biologie, this compound est utilisé pour étudier le rôle de la myeloperoxydase dans divers processus physiologiques et pathologiques, tels que l'inflammation et le stress oxydatif .
En médecine, this compound a des applications thérapeutiques potentielles dans le traitement des maladies associées à une activité excessive de la myeloperoxydase, telles que les maladies cardiovasculaires, la polyarthrite rhumatoïde et certains cancers. Dans l'industrie, this compound est utilisé dans le développement de tests de diagnostic et d'agents thérapeutiques ciblant la myeloperoxydase .
Mécanisme d'action
This compound exerce ses effets en inhibant irréversiblement la myeloperoxydase par un mécanisme d'inhibition basée sur le mécanisme. Cela implique la formation d'une liaison covalente entre this compound et le site actif de la myeloperoxydase, conduisant à l'inactivation de l'enzyme. Les cibles moléculaires et les voies impliquées dans ce processus comprennent le groupe hème de la myeloperoxydase et l'oxydation de this compound par le peroxyde d'hydrogène .
Comparaison Avec Des Composés Similaires
Composés similaires : Des composés similaires à MPO-IN-28 comprennent d'autres inhibiteurs de la myeloperoxydase, tels que l'hydrazide de l'acide 4-aminobenzoïque et les hydroxamates aromatiques. Ces composés partagent des mécanismes d'inhibition similaires mais diffèrent en termes de puissance, de sélectivité et de propriétés pharmacocinétiques .
Unicité de this compound : this compound se distingue par sa forte puissance et son inhibition irréversible de la myeloperoxydase. Sa structure chimique unique permet une interaction forte et spécifique avec le site actif de l'enzyme, ce qui en fait un outil précieux pour étudier les processus liés à la myeloperoxydase et développer des agents thérapeutiques .
Propriétés
IUPAC Name |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMSSBTCGJZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Mpo-IN-28?
A1: this compound is a specific inhibitor of myeloperoxidase (MPO), an enzyme released by activated neutrophils. While MPO plays a role in the immune response, excessive MPO activity is associated with endothelial glycocalyx (EG) degradation. [] this compound binds to MPO and prevents it from interacting with its substrates, thereby reducing EG shedding. []
Q2: What evidence suggests that this compound could be beneficial in treating COVID-19?
A2: Studies have shown elevated levels of MPO and soluble EG proteins in the plasma of COVID-19 patients, with higher levels correlating with disease severity. [] This suggests that MPO-mediated EG damage may contribute to COVID-19 pathogenesis. In vitro experiments using primary human aortic endothelial cells demonstrated that treating COVID-19 plasma with this compound reduced syndecan-1 shedding, a marker of EG degradation. [] This suggests that MPO inhibition with this compound could protect against EG damage in COVID-19.
Q3: Are there other potential therapeutic applications for this compound?
A3: While the research on this compound in the context of COVID-19 is promising, further investigation is needed to explore its full therapeutic potential. Since MPO is implicated in other inflammatory diseases, this compound might hold promise for treating conditions where excessive MPO activity plays a detrimental role.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


